(S)-1-methylpiperidin-3-ol

Description

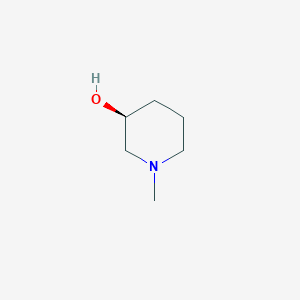

(S)-1-Methylpiperidin-3-ol is a chiral piperidine derivative characterized by a hydroxyl group at position 3 and a methyl group at position 1 of the piperidine ring, with an S-configuration at the stereogenic center. Its molecular formula is C₆H₁₃NO (molecular weight: 115.17 g/mol). This compound has demonstrated utility in asymmetric synthesis, particularly in palladium(II)-catalyzed domino Heck/Suzuki reactions, where it enables the formation of enantiomer-enriched vinyl ethers (e.r. 49:1) . The stereochemical integrity of this compound is critical for achieving high enantioselectivity in such transformations, underscoring its value in medicinal and organic chemistry.

Structure

3D Structure

Properties

IUPAC Name |

(3S)-1-methylpiperidin-3-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13NO/c1-7-4-2-3-6(8)5-7/h6,8H,2-5H2,1H3/t6-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UKANCZCEGQDKGF-LURJTMIESA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCCC(C1)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1CCC[C@@H](C1)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

115.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparison with Similar Compounds

Key Observations:

Substituent Effects: The aminobutyl group in 3-(1-aminobutan-2-yl)-1-methylpiperidin-3-ol introduces a basic amine, enhancing hydrogen-bonding capacity compared to the hydroxyl group in the parent compound. This could expand its utility in catalysis or drug design .

Stereochemical Variations :

- The (3S,4R) configuration in the trimethoxyphenyl analog () introduces a second stereogenic center, which may influence diastereoselectivity in multi-step syntheses.

Applications: this compound is uniquely employed in asymmetric domino reactions due to its optimal stereoelectronic profile . Propyl and sulfonyl-substituted analogs () are more likely tailored for pharmacological activity, given their resemblance to bioactive piperidine derivatives (e.g., kinase inhibitors) .

Research Findings and Implications

- Reactivity in Catalysis : The hydroxyl group in this compound facilitates coordination to palladium catalysts, promoting efficient cross-coupling. Bulkier analogs (e.g., trimethoxyphenyl derivatives) may hinder such interactions, limiting their use in similar reactions .

- Synthetic Flexibility : The modular piperidine scaffold allows diverse substitutions, enabling customization for specific reaction conditions or therapeutic goals.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.